
2-chloro-N'-(3-chlorobenzoyl)-5-nitrobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorobenzoyl group, a nitro group, and a hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide typically involves the reaction of 3-chlorobenzoyl chloride with 5-nitrobenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The hydrazide moiety can be hydrolyzed to form the corresponding carboxylic acid and hydrazine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-chloro-N’-(3-chlorobenzoyl)-5-aminobenzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chlorobenzoic acid and 5-nitrobenzohydrazine.
科学研究应用
2-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide is not fully understood, but it is believed to involve the interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in the compound’s bioactivity by undergoing reduction to form reactive intermediates that can interact with cellular components. Additionally, the hydrazide moiety may form covalent bonds with target proteins, leading to inhibition of their function.
相似化合物的比较
2-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide can be compared with other similar compounds, such as:
2-chloro-N’-(3-chlorobenzoyl)-5-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group, which may result in different biological activity.
3-chloro-N’-(3-chlorobenzoyl)-5-nitrobenzohydrazide: Positional isomer with the chlorine atom in a different position, potentially affecting its reactivity and bioactivity.
2-chloro-N’-(3-chlorobenzoyl)-4-nitrobenzohydrazide: Another positional isomer with the nitro group in a different position, which may influence its chemical properties and applications.
属性
IUPAC Name |
2-chloro-N'-(3-chlorobenzoyl)-5-nitrobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O4/c15-9-3-1-2-8(6-9)13(20)17-18-14(21)11-7-10(19(22)23)4-5-12(11)16/h1-7H,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQZLTURUJZRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
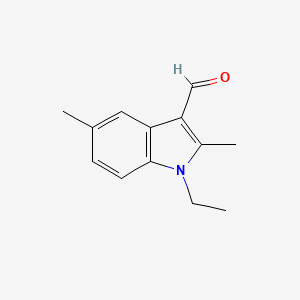
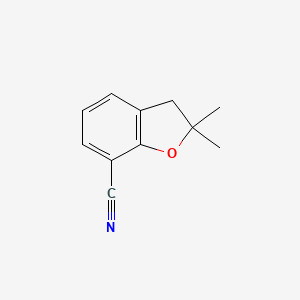
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2542253.png)
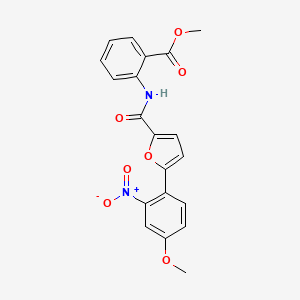
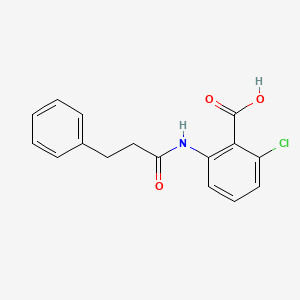
![N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2542256.png)
![3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2542257.png)
![(2E)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2542262.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2542265.png)


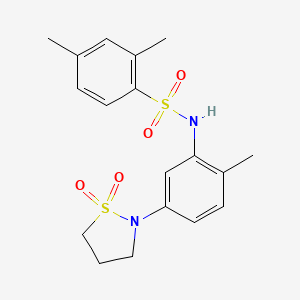
![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)
